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molecular formula C11H12O3 B1302991 [3-Methoxy-4-(2-propynyloxy)phenyl]methanol CAS No. 385383-48-2

[3-Methoxy-4-(2-propynyloxy)phenyl]methanol

Cat. No. B1302991
M. Wt: 192.21 g/mol
InChI Key: FCMRZOCPIJXDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06995260B2

Procedure details

Finely powdered K2CO3, 10.4 grams (0.075 moles), and KI, 9.1 grams (0.060 moles), were placed in a 300 mL round-bottomed flask equipped with a magnetic stir bar, and 150 mL acetone was added. 3-methoxy-4-hydroxybenzyl alcohol, 7.71 grams (0.050 moles), and propargyl chloride, 4.10 grams (0.055 moles), were then added, and the mixture stirred and refluxed for approximately 48 hours. The results from thin layer chromatography showed no starting material (3-methoxy-4-hydroxybenzyl alcohol) as well as the presence of a new compound. The solution was then filtered. The acetone of the resulting filtrate was removed by rotary evaporation, leaving an oily residue. The oily residue was dissolved in 50 mL dichloromethane and washed with water (30 mL×2) and then dried over anhydrous potassium carbonate. After filtering the organic phase, the solvents were removed by rotary evaporation, leaving a liquid product. 9 grams of product was obtained, which corresponds to a 94% yield.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
94%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[CH3:7][C:8]([CH3:10])=O.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[OH:21])[CH2:16][OH:17].C(Cl)C#C>ClCCl>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[O:21][CH2:10][C:8]#[CH:7])[CH2:16][OH:17] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CO)C=CC1O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CO)C=CC1O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for approximately 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The results from thin layer chromatography
FILTRATION
Type
FILTRATION
Details
The solution was then filtered
CUSTOM
Type
CUSTOM
Details
The acetone of the resulting filtrate was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
leaving an oily residue
WASH
Type
WASH
Details
washed with water (30 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
After filtering the organic phase
CUSTOM
Type
CUSTOM
Details
the solvents were removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
leaving a liquid product

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CO)C=CC1OCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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